REACTION_SMILES
|
[CH3:11][CH2:12][OH:13].[CH3:1][O:2][CH2:3][C:4]([CH2:5][C:6](=[O:7])[O:8][CH3:9])=[O:10]>>[CH3:1][O:2][CH2:3][CH:4]([CH2:5][C:6](=[O:7])[O:8][CH3:9])[OH:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCC(=O)CC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(O)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:11][CH2:12][OH:13].[CH3:1][O:2][CH2:3][C:4]([CH2:5][C:6](=[O:7])[O:8][CH3:9])=[O:10]>>[CH3:1][O:2][CH2:3][CH:4]([CH2:5][C:6](=[O:7])[O:8][CH3:9])[OH:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCC(=O)CC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(O)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |